
Tetrafluorophthalic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDKZDZTHIIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215504 | |
Record name | Tetrafluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-12-0 | |
Record name | Tetrafluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrafluorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies of Tetrafluorophthalic Anhydride and Its Derivatives
Synthesis of Tetrafluorophthalic Anhydride from Tetrafluorophthalic Acid
The formation of this compound from its corresponding diacid, Tetrafluorophthalic acid, is a critical dehydration reaction. Various laboratory and industrial methods have been established to achieve this conversion efficiently.
Dehydration methods
The removal of a water molecule from Tetrafluorophthalic acid to form the cyclic anhydride can be accomplished through several methods, primarily involving thermal treatment or chemical dehydrating agents.
One straightforward approach is thermal dehydration, which involves heating the tetrafluorophthalic acid at elevated temperatures. For instance, heating the acid between 160 to 170°C for three hours has been shown to effect dehydration. ambeed.com
Chemical reagents are also widely employed to facilitate this transformation under potentially milder conditions. The use of thionyl chloride or acetyl chloride at reflux provides an effective means of dehydration. rsc.orgresearchgate.net Another established technique is azeotropic dehydration, where the reaction is conducted in a solvent such as xylene, which forms an azeotrope with the water produced, driving the reaction to completion. google.com The presence of an acid catalyst can also be used to promote the dehydration process. google.com
Table 1: Dehydration Methods for this compound Synthesis
Method | Reagent/Condition | Temperature | Reference |
Thermal Dehydration | Heat | 160-170°C | ambeed.com |
Chemical Dehydration | Acetyl Chloride | Reflux | researchgate.net |
Chemical Dehydration | Thionyl Chloride | Not Specified | rsc.org |
Azeotropic Dehydration | Xylene | Reflux | google.com |
Sublimation purification techniques
Sublimation is a key technique for purifying this compound, leveraging its ability to transition directly from a solid to a gas phase, leaving non-volatile impurities behind. The crude anhydride obtained from dehydration can be purified by heating it under reduced pressure. One documented method involves sublimation at temperatures between 170 and 180°C under a vacuum of 5 Torr. ambeed.com Another source indicates purification can be achieved by sublimation at 110°C. researchgate.net This process yields the pure, crystalline product. It is noteworthy that sublimation is also used for the purification of the starting material, Tetrafluorophthalic acid, at temperatures of 130-140°C to obtain a high-purity precursor before dehydration. koreascience.krscispace.com
Derivatization of this compound
The electrophilic nature of the carbonyl carbons in this compound makes it a valuable precursor for the synthesis of various derivatives, particularly imides.
Synthesis of Tetrafluorophthalimides
Tetrafluorophthalimides are synthesized through the reaction of this compound with primary amines. This process involves a ring-opening reaction followed by a cyclization-dehydration step to form the five-membered imide ring.
Condensation with primary amines
The general synthesis of tetrafluorophthalimides involves the condensation of this compound with a primary amine. scispace.com The reaction typically proceeds by mixing the amine with the anhydride in a suitable solvent and heating the mixture. scispace.comnih.gov In some procedures, a slight excess of the this compound is used to ensure the complete conversion of the amine, as any unreacted amine can be difficult to remove during purification. rsc.org The excess anhydride is more easily removed by washing with water, which hydrolyzes it to the water-soluble tetrafluorophthalic acid. rsc.org
Reaction conditions and solvent effects (e.g., acetic acid, toluene)
The choice of solvent and reaction conditions has a profound impact on the outcome of the reaction between this compound and primary amines.
When the reaction is performed in glacial acetic acid under reflux for approximately 3 hours, the desired tetrafluorophthalimides are formed. scispace.comnih.gov The use of acetic acid facilitates the necessary cyclocondensation to yield the imide product. nih.gov In certain cases, such as with aminobarbituric acid hydrochlorides, a base like triethylamine is added to the acetic acid mixture. nih.gov
In contrast, using a non-polar solvent like dry toluene leads to a different product. When this compound and a primary amine are refluxed in toluene for 3 hours, the reaction stops at the initial ring-opening stage, yielding ammonium tetrafluorophthalamates instead of the cyclized imide. scispace.com This demonstrates a significant solvent effect where the polar, protic nature of acetic acid is crucial for promoting the final dehydration step to form the imide ring, a step that does not readily occur in non-polar toluene. Other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have also been explored for these types of condensations. nih.gov
Table 2: Solvent Effects on the Reaction of this compound with Primary Amines
Solvent | Conditions | Product | Reference |
Glacial Acetic Acid | Reflux, 3 hours | Tetrafluorophthalimide | scispace.comnih.gov |
Dry Toluene | Reflux, 3 hours | Ammonium tetrafluorophthalamate | scispace.com |
One-step imidization reactions
The synthesis of N-substituted tetrafluorophthalimides can be efficiently achieved through a one-step imidization reaction. This method involves the direct condensation of this compound with primary amines. scispace.comnih.gov The reaction is typically performed in a suitable solvent, such as glacial acetic acid, under reflux conditions. nih.govnih.gov The heightened reactivity of the fluorinated anhydride facilitates a rapid cyclocondensation. nih.gov
For instance, the reaction of this compound with various primary amines in glacial acetic acid at reflux (118°C) for three hours yields the corresponding tetrafluorophthalimides. scispace.comnih.gov Similarly, the synthesis of phthalimide-based fluorinated monomers for polymers of intrinsic microporosity (PIMs) utilizes this one-step imidization. rsc.orgresearchgate.net In this process, aromatic diamines like p-phenylenediamine or 1,5-diaminonaphthalene are reacted with this compound in glacial acetic acid. rsc.orgnih.gov The mixture is typically stirred at room temperature for 12 hours and then refluxed at 120°C for another 12 hours to produce the desired fluorinated monomers. rsc.org
Table 1: Examples of One-Step Imidization Reactions
Reactants | Solvent | Conditions | Product | Yield | Reference |
This compound, Primary amines | Glacial Acetic Acid | Reflux, 3h | N-substituted tetrafluorophthalimides | - | scispace.comnih.gov |
This compound, 5-aminobarbituric acids | Glacial Acetic Acid | Reflux, 3h | 5-(tetrafluorophthalimido)barbituric acids | 47-49% | nih.gov |
p-Phenylenediamine, this compound | Glacial Acetic Acid | RT, 12h; Reflux (120°C), 12h | PBTFD monomer | 82% | rsc.org |
1,5-Diaminonaphthalene, this compound | Glacial Acetic Acid | RT, 12h; Reflux (120°C), 12h | NBTFD monomer | 86% | rsc.org |
Synthesis of Ammonium Tetrafluorophthalamates
Ammonium tetrafluorophthalamates are synthesized from this compound and primary amines under specific reaction conditions that prevent the subsequent cyclization to an imide. scispace.comnih.gov This reaction provides a pathway to isolate the ring-opened amic acid intermediate as its ammonium salt. scispace.com
The formation of ammonium tetrafluorophthalamates is accomplished by reacting this compound with a primary amine in a non-polar solvent like dry toluene. scispace.comnih.gov A general procedure involves stirring a mixture of the primary amine and this compound in dry toluene under reflux for approximately three hours. scispace.comnih.gov As the reaction mixture cools to room temperature, the ammonium tetrafluorophthalamate product precipitates as a solid. scispace.comnih.gov
The choice of solvent is critical to prevent the recyclization of the intermediate amic acid to the corresponding phthalimide. In contrast to reactions in acetic acid, conducting the synthesis in a solvent like toluene leads to the accumulation of the product as an ammonium salt. scispace.comnih.gov This salt precipitates out of the solution and, in this form, lacks the necessary carbonyl reactivity to undergo the subsequent intramolecular cyclization reaction. scispace.comnih.gov Protonation of these ammonium salts in an aqueous medium can then easily yield the corresponding tetrafluorophthalamic acids. scispace.com
Table 2: Synthesis of Ammonium Tetrafluorophthalamates
Reactants | Solvent | Conditions | Product | Outcome | Reference |
This compound, Primary amine (2 equiv.) | Dry Toluene | Reflux, 3h | Ammonium tetrafluorophthalamate | Solid precipitate, prevention of recyclization | scispace.comnih.gov |
Synthesis of Tetrafluorobenzamides
Tetrafluorobenzamides can be prepared from this compound via an intermediate tetrafluorophthalamic acid, which then undergoes decarboxylation. scispace.comnih.gov This method provides access to tetrafluorobenzamides that are structurally analogous to bioactive phthalimide compounds but with increased conformational freedom. researchgate.net
The key step in this synthesis is the thermal decarboxylation of tetrafluorophthalamic acids. scispace.comresearchgate.net This reaction is facilitated by the fluorine atoms on the aromatic ring. nih.gov The process can be carried out by heating the tetrafluorophthalamic acid in a solvent like dimethyl sulfoxide (DMSO) at 153°C for four hours. scispace.com Another reported method involves heating the precursor at 120°C, which leads to decarboxylation and yields tetrafluorobenzamides with greater than 85% purity. smolecule.com In some cases, this decarboxylation can occur spontaneously under reflux conditions in DMF instead of the expected cyclization to the imide. nih.gov
The resulting tetrafluorobenzamides can serve as substrates for further functionalization through aromatic nucleophilic substitution. scispace.comresearchgate.net These compounds can be treated with primary amines, leading to the substitution of a fluorine atom (typically at the 4-position) with the amino group. scispace.comstanford.edu This subsequent reaction yields 2,3,5-trifluorobenzamides with an amino substituent, introducing another point of molecular diversity. scispace.comx-mol.com
Table 3: Synthesis of Tetrafluorobenzamides via Decarboxylation
Starting Material | Solvent | Conditions | Product | Reference |
Tetrafluorophthalamic acid | Dry DMSO | 153°C, 4h | Tetrafluorobenzamide | scispace.com |
Tetrafluorophthalamic acid | (neat) | 120°C | Tetrafluorobenzamide | smolecule.com |
5-aminobarbituric acid, this compound | DMF | Reflux, 5h | 5-(2,3,4,5-tetrafluorobenzamido)barbituric acid | nih.gov |
Solvent effects on decarboxylation vs. cyclization (e.g., DMF vs. acetic acid)
The choice of solvent plays a critical role in the reaction of this compound with amines, dictating the outcome between cyclization to form a phthalimide and decarboxylation to yield a benzamide.
In the synthesis of 5-tetrafluorophthalimidobarbituric acids, glacial acetic acid was found to be a suitable solvent. The use of acetic acid in the presence of triethylamine facilitated the cyclocondensation of 5-aminobarbituric acids with this compound, leading to the desired tetrafluorophthalimides. The enhanced reactivity of the fluorinated anhydride in this solvent system promoted the cyclization reaction and avoided the competing N-acetylation that was observed with non-fluorinated phthalic anhydride. nih.gov
Conversely, when dimethylformamide (DMF) was used as the solvent under similar conditions for the reaction with this compound, a spontaneous decarboxylation of the intermediate tetrafluorophthalamic acids occurred instead of cyclization. nih.gov This led to the formation of tetrafluorobenzamides. nih.gov This decarboxylation of fluorine-activated phthalamic acids has been noted as an undesired side reaction in other instances as well. nih.gov
The differing outcomes are attributed to the properties of the solvents. Acetic acid, a protic solvent, facilitates the cyclization to the imide. In contrast, DMF, a polar aprotic solvent, promotes the decarboxylation of the intermediate, leading to the amide product. nih.govmdpi.com
Table 1: Solvent Effects on Reaction Outcome
Solvent | Reactants | Product | Reference |
---|---|---|---|
Acetic Acid | 5-Aminobarbituric acids + this compound | 5-Tetrafluorophthalimidobarbituric acids | nih.gov |
Synthesis of Hexafluorofluorescein
Hexafluorofluorescein is a significant fluorinated derivative synthesized from this compound.
Reaction with fluororesorcinol and methanesulfonic acid
The synthesis of 4,5,6,7,2',7'-hexafluorofluorescein is achieved through the condensation of this compound with fluororesorcinol. iscientific.orgscribd.com This reaction is effectively catalyzed by methanesulfonic acid, which also serves as a suitable solvent. iscientific.orggoogle.com The process involves heating the reactants together, followed by an aqueous workup to yield the final hexafluorofluorescein product. google.comnih.gov
Synthesis of Aminotrifluorophthalic Anhydride
The synthesis of aminotrifluorophthalic anhydride involves a two-step process starting from tetrafluorophthalic acid.
Aminodefluorination of tetrafluorophthalic acid
The initial step is the aminodefluorination of tetrafluorophthalic acid. This reaction introduces an amino group onto the aromatic ring by displacing one of the fluorine atoms.
Conversion using dicyclohexylcarbodiimide
Following the aminodefluorination, the resulting aminotrifluorophthalic acid is converted into its corresponding anhydride. This cyclization is accomplished using a dehydrating agent, dicyclohexylcarbodiimide (DCC). scribd.comnih.govwikipedia.org DCC facilitates the intramolecular removal of a water molecule, leading to the formation of the anhydride ring. nih.govwikipedia.org
Reactions with Alcohols to Form Esters
This compound readily reacts with alcohols to form the corresponding monoesters. google.comchemicalland21.com This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. chemicalland21.com The product of this reaction is a 3,4,5,6-tetrafluorophthalic acid monoester. google.com This esterification is a common and straightforward method for modifying this compound and introducing ester functionalities. chemicalland21.com
Table 2: Mentioned Chemical Compounds
Compound Name |
---|
3,4,5,6-tetrafluorophthalic acid-monoester |
5-Aminobarbituric acids |
5-Tetrafluorophthalimidobarbituric acids |
Acetic Acid |
Aminotrifluorophthalic acid |
Aminotrifluorophthalic Anhydride |
Dicyclohexylcarbodiimide |
Dimethylformamide |
Fluororesorcinol |
Hexafluorofluorescein |
Methanesulfonic acid |
Tetrafluorobenzamides |
Tetrafluorophthalic acid |
This compound |
Hydrolysis Reactions
Tetrafluorophthalic acid and its corresponding anhydride serve as effective reagents for the hydrolysis of nitriles and amides, respectively, under specific conditions. lookchem.comlookchem.com A key feature of these reactions is their chemoselectivity, allowing for the hydrolysis of one functional group in the presence of another, particularly ester groups. lookchem.comlookchem.comresearchgate.net
The reaction of nitriles with tetrafluorophthalic acid results in the formation of carboxylic acids in good yields. lookchem.comresearchgate.netlookchem.com This method is advantageous as it selectively targets the nitrile functionality while leaving ester groups intact within the same molecule. lookchem.comresearchgate.net Similarly, this compound facilitates the "dry" hydrolysis of primary and secondary amides to their corresponding carboxylic acids, also in good yields. lookchem.comresearchgate.net This process demonstrates chemoselectivity by hydrolyzing the amide group without affecting co-existing ester functionalities. lookchem.comresearchgate.net This selectivity is a significant advantage in complex organic syntheses where protecting group strategies might otherwise be necessary. tripod.com
Table 1: Chemoselective Hydrolysis Reactions
Reagent | Substrate | Product | Key Finding | Citations |
Tetrafluorophthalic acid | Nitriles | Carboxylic acids | The nitrile group can be hydrolyzed in the presence of ester groups. | lookchem.comresearchgate.netlookchem.comresearchgate.net |
This compound | Primary and Secondary Amides | Carboxylic acids | The amide group can be hydrolyzed in the presence of ester groups. | lookchem.comresearchgate.netlookchem.com |
The "dry" hydrolysis of nitriles and amides, often referred to as the Mathews' reaction, proceeds in the absence of bulk water or an added solvent. researchgate.nettripod.com When using tetrafluorophthalic acid for nitrile hydrolysis or this compound for amide hydrolysis, the reaction mechanism involves a one-pot process under thermal conditions. tripod.com Although historically requiring long reaction times and high temperatures, the use of microwave technology has been shown to significantly accelerate the process, achieving high yields in minutes. tripod.com
The reaction is termed "dry" hydrolysis because it does not require an external aqueous medium. tripod.com For the hydrolysis of nitriles with a dicarboxylic acid like tetrafluorophthalic acid, the mechanism is believed to involve the formation of an intermediate that subsequently breaks down to the carboxylic acid and tetrafluorophthalimide. Kinetic studies of the reaction with phthalic acid show a second-order rate law, being first-order with respect to both the nitrile and the acid. tripod.com The reaction of an amide with this compound is thought to proceed through the formation of an imide and the corresponding carboxylic acid. researchgate.nettripod.com These reactions are reversible equilibria that are driven to completion, often under heat. researchgate.net
Polymer Synthesis utilizing this compound
This compound and its derivatives are crucial monomers in the synthesis of highly fluorinated polyimides. researchgate.netcolab.ws These polymers are sought after for their exceptional thermal stability, chemical resistance, and desirable optical and electronic properties, making them suitable for advanced applications in electronics and aerospace. colab.wspmarketresearch.com
The synthesis of the first perfluoroaromatic AB-type polyimide utilized a derivative of tetrafluorophthalic acid. colab.wsresearchgate.net The process begins with the selective aminodefluorination of tetrafluorophthalic acid using anhydrous ammonia, which yields 4-amino-3,5,6-trifluorophthalic acid. colab.wsresearchgate.net This intermediate is then quantitatively converted into 4-amino-3,5,6-trifluorophthalic anhydride through the action of dicyclohexylcarbodiimide. researchgate.net
This anhydride serves as an AB-type monomer, where a single molecule contains both the amine (A) and anhydride (B) functionalities required for polymerization. The final polyimide is prepared via a one-step, high-temperature polycondensation of this monomer in a benzoic acid melt. colab.wsresearchgate.net The resulting perfluorinated polyimide exhibits promising characteristics for optical communication systems, as its near-IR spectrum shows no absorption from C-H or O-H bond vibrations. researchgate.net
Table 2: Synthesis of AB-Type Perfluoroaromatic Polyimide
Starting Material | AB-Type Monomer | Polymerization Method | Key Feature of Resulting Polyimide | Citations |
Tetrafluorophthalic acid | 4-amino-3,5,6-trifluorophthalic anhydride | One-step high-temperature polycondensation in benzoic acid melt | No C-H or O-H bond harmonic vibrations in near-IR spectrum | colab.wsresearchgate.net |
When synthesizing polyimides from this compound and certain diamines, particularly highly fluorinated or polyhalogenated aromatic diamines, the reactivity of the amine groups can be exceptionally low. researchgate.netresearchgate.net This low nucleophilicity prevents the formation of high-molecular-weight polyamic acids, the typical precursors in polyimide synthesis, during standard polycondensation reactions. researchgate.net
To overcome this challenge, a multistep polycondensation technique has been developed. researchgate.netresearchgate.net This method involves an initial condensation reaction in a solution at an elevated temperature, which produces low-molecular-weight oligomers. researchgate.net This is followed by a high-temperature solid-state chain extension step, conducted at temperatures up to 250–350 °C. researchgate.net This second stage allows the oligomers, which possess reactive amino and anhydride end groups, to undergo further polyaddition, ultimately leading to the formation of a high-molecular-weight polyimide with the desired properties. researchgate.netresearchgate.net
Synthesis of Fluorinated Polyimides
Synthesis of polyimides with hexafluoronaphthylene fragments
The development of highly fluorinated polyimides is a significant field in polymer science, aimed at creating materials with exceptional thermal stability and specific optical and electronic properties. colab.ws The synthesis of polyimides containing hexafluoronaphthylene fragments in the main chain has been achieved through a two-stage polymerization process. researchgate.netresearchgate.net This method involves the polycondensation of isomeric diaminohexafluoronaphthalenes (specifically 2,7- and 2,6-diaminohexafluoronaphthalenes) with a dianhydride, followed by a high-temperature, solid-state chain extension. researchgate.netresearchgate.net
In the documented synthesis of these particular polyimides, the dianhydride used is 4,4′-oxydiphthalic anhydride. researchgate.netresearchgate.net This reaction yields flexible, transparent, and thermostable films. colab.ws The isomerism of the hexafluoronaphthylene fragment has been shown to influence key polyimide features such as molecular weight, thermal stability, and solubility. researchgate.netresearchgate.net While this specific synthesis does not employ this compound, the general methodology is representative of pathways to create fluorinated aromatic polyimides. colab.ws Another related approach involves the aminodefluorination of tetrafluorophthalic acid to produce 4-amino-3,5,6-trifluorophthalic anhydride, an AB-type monomer for creating perfluoroaromatic polyimides. researchgate.net
Synthesis of Fluorinated Polyesters
A novel class of degradable fluorinated polymers has been developed through the ring-opening copolymerization (ROCOP) of this compound with various epoxides. rsc.orgresearchgate.net This method presents a modern and atom-economical route to producing polyesters compared to classic polycondensation. nih.gov
Fluorinated polyesters are synthesized through the ring-opening copolymerization of this compound (FPA) with epoxides such as propylene oxide (PO) or trifluoropropylene oxide (FPO). rsc.orgresearchgate.net This reaction creates a new class of degradable fluorinated polymers. rsc.org The copolymerization of cyclic anhydrides and epoxides is a powerful strategy for preparing polymeric materials with degradable main-chain backbones. researchgate.net While the reaction has been known for decades, advancements in catalysis, such as the use of chromium(III) complexes, have enabled the synthesis of high-molecular-weight polyesters while eliminating side reactions. nih.gov
A surprising and significant finding is that the incorporation of fluorine into these polyesters accelerates their degradation. rsc.org Despite fluorination making the polymers more hydrophobic, the degradation rate is up to 20 times faster than their non-fluorinated equivalents. rsc.orgresearchgate.net For instance, a film of the copolymer of this compound and trifluoropropylene oxide (FPA/FPO) degrades completely in 6 hours, whereas the copolymer with propylene oxide (FPA/PO) takes 72 hours under the same conditions. rsc.org
This enhanced degradability is partially attributed to the increased susceptibility of the carbonyl group to nucleophilic attack. rsc.org The degradation proceeds via surface erosion, and this process allows for the chemical recovery of the fluorine as inorganic fluorides, which can evolve into hydrogen fluoride upon acidification. rsc.orgresearchgate.net This characteristic positions these materials as a potential solution to the environmental persistence of "forever chemicals" like PFAS, by designing fluoropolymers with viable recycling methods. rsc.org
Copolymer Composition | Degradation Time (100 mg film) | Water Contact Angle |
FPA / FPO | 6 hours | 97.4° |
FPA / PO | 72 hours | 90.5° |
PA / PO (non-fluorinated) | 144 hours | 80.9° |
Table based on data from Chemical Communications. rsc.org |
Polymers of Intrinsic Microporosity (PIMs)
Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity due to the inefficient packing of their rigid and contorted polymer chains. researchgate.net this compound serves as a key precursor in a novel method for preparing certain types of PIMs. dicp.ac.cnresearchgate.net
A common strategy for synthesizing PIMs involves the step polymerization of an active fluorine-substituted aromatic monomer with a phenolic monomer, often a "contortion donor" like 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI). dicp.ac.cnresearchgate.netrsc.org In this context, new fluorinated monomers are first prepared from this compound. dicp.ac.cnrsc.org
The synthesis involves a one-step imidization reaction of this compound with an aromatic amine in refluxing glacial acetic acid. researchgate.netrsc.org This creates phthalimide-based fluorinated monomers which are then polymerized with TTSBI to form the final PIM. rsc.orgrsc.org For example, reacting this compound with aniline derivatives produces 3,4,5,6-tetrafluoro-N-R-phthalimides, which serve as the fluorinated monomers for polymerization. rsc.org
The choice of amine in the initial monomer synthesis step dictates the final polymer architecture. researchgate.netrsc.org When aromatic diamines are used for the imidization of this compound, the resulting monomers possess two imide units, enabling the formation of a highly cross-linked polymer structure. dicp.ac.cnrsc.org This is in contrast to the linear, soluble, single-chain polymers that are formed when monoamines are used. researchgate.netrsc.org The resulting cross-linked PIMs are typically insoluble in almost all organic solvents. dicp.ac.cnrsc.org This cross-linked structure can be beneficial for applications such as creating robust supports for catalysts. dicp.ac.cn
Monomer Synthesis for Cross-Linked PIMs |
Reactant 1 |
Reactant 2 |
Solvent/Conditions |
Product (Monomer) |
Yield |
Table based on data from RSC Advances. rsc.org |
Epoxidation Agent Synthesis
The development of novel epoxidation agents is a significant focus within synthetic organic chemistry, aimed at achieving high efficiency and stereoselectivity in the conversion of alkenes to epoxides. This compound serves as a precursor for the generation of a specialized bifunctional epoxidation reagent.
Formation of Bifunctional Peracid from this compound and Hydrogen Peroxide
A potent bifunctional epoxidation agent is generated from the reaction of this compound with hydrogen peroxide. sorbonne-universite.fr The resulting product is 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid. sorbonne-universite.fr This molecule is unique in that it contains both a peracid functionality, which acts as the oxidizing agent, and a carboxylic acid group within the same structure. sorbonne-universite.fr
The strategic placement of these two groups on a rigid tetrafluoroaromatic scaffold allows for directed epoxidation. sorbonne-universite.fr The carboxylic acid moiety can establish strong hydrogen bonds with basic centers in a substrate, such as the nitrogen atom in tetrahydropyridines. sorbonne-universite.fr This non-covalent interaction orients the substrate, guiding the delivery of the peracid's oxygen atom to a specific face of the alkene. sorbonne-universite.fr
This directing effect has been shown to be remarkably effective, even overriding steric hindrance. In the epoxidation of encumbered tetrahydropyridines, this agent achieves contrasteric oxygen delivery, meaning the epoxide is formed on the more sterically crowded face of the molecule. sorbonne-universite.fr This level of selectivity is not observed with conventional epoxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, which lack the capacity for such intramolecular hydrogen bonding and thus yield low diastereoselectivities in these cases. sorbonne-universite.fr
The mechanism and origins of this high diastereoselectivity have been investigated through computational methods. sorbonne-universite.fr Density Functional Theory (DFT) calculations revealed a significant energetic preference for a transition state stabilized by an O-H···N hydrogen bond between the epoxidation agent and the substrate. sorbonne-universite.fr This hydrogen-bonding interaction is sufficiently strong to overcome the steric repulsion, forcing the epoxidation to occur at the otherwise disfavored, more hindered π-face of the alkene. sorbonne-universite.fr
Reactant 1 | Reactant 2 | Product Name | Key Functional Groups | Application |
This compound | Hydrogen Peroxide | 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid | Peracid, Carboxylic Acid | Diastereoselective epoxidation |
Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive tool for the structural analysis of fluorinated organic molecules like Tetrafluorophthalic anhydride. measurlabs.com Analysis of both ¹⁹F and ¹³C NMR spectra, along with the intricate spin-spin coupling patterns, allows for unambiguous assignment of the atomic connectivity and electronic environment within the molecule. researchgate.netsgst.cn
The ¹⁹F NMR spectrum of this compound is characterized by two distinct multiplets, corresponding to the two non-equivalent fluorine environments in the aromatic ring (F-4/F-5 and F-3/F-6). The high sensitivity and wide chemical shift range of ¹⁹F NMR make it particularly well-suited for analyzing fluorinated compounds. biophysics.org The signals are centered at approximately -138.1 ppm and -147.2 ppm relative to a standard reference. The analysis of these shifts provides insight into the electron density around the fluorine nuclei. researchgate.netsgst.cn
In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbons and the aromatic carbons. The carbonyl carbons typically appear in the downfield region of the spectrum. The aromatic carbons, being directly bonded to electronegative fluorine atoms, exhibit complex splitting patterns due to C-F coupling. These signals provide crucial information about the carbon skeleton of the molecule. researchgate.netsgst.cn
The assignment of signals in the NMR spectra of this compound is confirmed by analyzing spin-spin coupling constants (J-values). conductscience.com These couplings occur between different nuclei (F-F, C-F) through the chemical bonds separating them and cause the signals to split into multiplets. huji.ac.il
¹⁹F-¹⁹F Coupling: Coupling between the non-equivalent fluorine atoms (³JFF and ⁴JFF) is observed, providing information on their relative positions on the aromatic ring.
¹³C-¹⁹F Coupling: The carbon signals are split by coupling to adjacent fluorine atoms. The magnitude of the one-bond coupling constant (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller.
This detailed analysis of coupling patterns is essential for the complete structural elucidation of the molecule. libretexts.org
Comparative NMR studies have been conducted on derivatives of this compound, such as N-pentafluorophenyltetrafluorophthalimide and hexafluoroindan-1,3-dione. researchgate.netsgst.cn The analysis of the ¹⁹F and ¹³C NMR spectra of these related perfluorinated compounds helps to understand how structural modifications influence the electronic environment and the resulting NMR parameters. researchgate.netsgst.cn These studies provide a broader understanding of the spectroscopic properties of this class of fluorinated aromatics.
This compound is a key monomer used in the synthesis of high-performance fluorinated polyimides, which are valued for their thermal stability and optical transparency. researchgate.netcolab.ws NMR spectroscopy is an indispensable tool for characterizing these polymers. It is used to confirm the successful polymerization and to analyze the structure of the resulting polyimide chain. researchgate.net For instance, the preparation of perfluoroaromatic AB-type polyimides has been characterized using methods including FTIR and NMR. colab.ws
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For acid anhydrides, the most characteristic feature is the presence of two carbonyl (C=O) stretching bands. spectroscopyonline.com This is due to the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. spectroscopyonline.com
For this compound, these bands appear at distinct, high wavenumbers. Additionally, strong absorption bands corresponding to the stretching of the carbon-fluorine (C-F) bonds are a prominent feature of the spectrum.
Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |
---|---|---|---|
Anhydride C=O | Symmetric Stretch | ~1860 - 1840 | spectroscopyonline.com |
Anhydride C=O | Asymmetric Stretch | ~1780 - 1760 | spectroscopyonline.com |
Aromatic C-F | Stretch | ~1250 |
FTIR spectral analysis of polyimides
Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for the characterization of polyimides synthesized using this compound. This analysis confirms the formation of the imide structure and provides information about the chemical bonds present in the polymer.
The FTIR spectra of polyimides derived from this compound typically show characteristic absorption bands indicative of the imide ring. These include strong absorption peaks corresponding to the asymmetric and symmetric stretching vibrations of the carbonyl (C=O) groups of the imide ring, which are generally observed around 1771 cm⁻¹ and 1699 cm⁻¹, respectively. google.com The presence of a C-N stretching vibration peak, often found around 1350 cm⁻¹, further confirms the successful imidization. osti.gov
In a study involving the synthesis of a perfluoroaromatic AB-type polyimide from 4-amino-3,5,6-trifluorophthalic anhydride, FTIR spectroscopy was used to characterize the resulting polymer. researchgate.netcolab.wsresearchgate.net The analysis of the spectra helps in confirming the completion of the polymerization reaction and the formation of the desired polyimide structure. The absence of certain peaks, such as those corresponding to the initial reactants, can indicate the purity of the final product. For instance, the near-IR spectrum of a perfluorinated polyimide showed no absorption from C-H and O-H bond harmonic vibrations, highlighting its potential for optical communication systems. researchgate.netresearchgate.net
The table below summarizes typical FTIR spectral data for polyimides, although specific peak positions can vary depending on the full polymer structure.
Functional Group | Wavenumber (cm⁻¹) | Description |
C=O (asymmetric stretch) | ~1771 | Imide ring carbonyl |
C=O (symmetric stretch) | ~1699 | Imide ring carbonyl |
C-N stretch | ~1350 | Imide ring C-N bond |
This table provides generalized data. Actual peak positions may vary based on the specific molecular structure and sample state.
ATR-IR spectral analysis
Attenuated Total Reflectance (ATR)-IR spectroscopy is a valuable sampling technique for obtaining infrared spectra of solid and liquid samples without extensive sample preparation. youtube.com This method is particularly useful for analyzing thin films and surfaces.
In the context of materials involving this compound, ATR-IR has been used to approve the formation of C=C conjugated double bonds through chemical treatment and grafting of polyamic acid (PAA), a precursor to polyimides. researchgate.net For example, a Nicolet iS5 FT-IR spectrometer with an iD7 attenuated total reflectance (ATR) diamond crystal accessory has been used to obtain spectral data for resins and aerogels. googleapis.com The resulting spectra provide information about the chemical composition and structural changes on the material's surface.
The imidization of this compound and aromatic diamines to form fluorinated monomers for polyimide membranes has been characterized using techniques including ATR-FTIR. researchgate.net This analysis confirms the successful synthesis of the monomers and their subsequent polymerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Characterization of polyimides
UV-Vis spectroscopy is employed to investigate the optical properties of polyimides derived from this compound, particularly their transparency and absorption characteristics. The cutoff wavelength, which indicates the onset of significant absorption, is a key parameter determined from UV-Vis spectra.
Polyimides synthesized from fluorinated monomers, including those derived from this compound, often exhibit high optical transparency. colab.ws For instance, highly fluorinated polyimide films have shown excellent optical transparency in the UV-vis region, with a cutoff wavelength of 311 nm for 6FDA-based polyimides. researchgate.net Similarly, other fluorinated polyimides have demonstrated high optical transparency with cutoff wavelengths ranging from 377 to 426 nm. colab.ws The position of the absorption bands can be influenced by the specific chemical structure of the polymer. researchgate.netresearchgate.net
The molar absorption coefficient is another important property that can be determined using UV-Vis spectroscopy. For a fluorinated bis(phthalic anhydride), a molar absorption coefficient of 0.6 L/mol·cm or less at a wavelength of 360 nm is considered desirable for optical materials to avoid coloration. google.com
Characterization of purpurin imide derivatives
The synthesis of imide derivatives of purpurin would involve the reaction of the amino groups of a modified purpurin molecule with an anhydride like this compound. The resulting imide would likely exhibit altered UV-Vis absorption characteristics compared to the parent purpurin molecule. The incorporation of the tetrafluorophthalic group could influence the electronic transitions within the chromophore, potentially leading to shifts in the absorption maxima.
Mass Spectrometry
MALDI TOF MS for polyimide characterization
In the characterization of a perfluoroaromatic AB-type polyimide synthesized from 4-amino-3,5,6-trifluorophthalic anhydride, MALDI-TOF MS was one of the methods used to analyze the polymer. researchgate.netcolab.wsresearchgate.net This technique allows for the verification of the polymer's structure and the assessment of its molecular weight characteristics, which are crucial for understanding its physical and mechanical properties. The choice of matrix and sample preparation methods are critical for obtaining reliable MALDI-TOF MS data for polymers. nih.gov
The table below outlines the type of information that can be obtained from MALDI-TOF MS analysis of polyimides.
Information Obtained | Description |
Molecular Weight | Provides the absolute molecular weight of the polymer chains. |
Molecular Weight Distribution | Determines the dispersity of the polymer sample. |
Repeating Units | Confirms the mass of the monomer units within the polymer. |
End-Group Analysis | Helps to identify the chemical nature of the polymer chain ends. |
Computational Chemistry and Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of molecules like this compound and its derivatives. These methods allow for the detailed examination of molecular structures, electronic properties, and reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a robust method for computing NMR parameters, providing valuable insights into molecular structure. nsf.govmdpi.com The calculation of 13C NMR chemical shifts and 13C-19F spin-spin coupling constants [J(C,F)] is crucial for the structural elucidation of complex organofluorine compounds. lboro.ac.uk Methods such as the Gauge-Invariant Atomic Orbital (GIAO) approach, often paired with functionals like B3LYP and extensive basis sets (e.g., 6-311++G(d,p)), are frequently employed to predict these NMR properties. mdpi.comlboro.ac.ukresearchgate.net
While specific DFT studies focusing exclusively on the 13C and J(C,F) parameters of isolated this compound are not detailed in the reviewed literature, the methodology has been successfully applied to structurally related tetrafluorinated aromatic compounds. For instance, in the analysis of tetrafluoro-4-(morpholino)pyridine, DFT calculations provided reasonable estimates for nJFF and 2-4JCF couplings, which served as excellent starting points for more complex spectral analysis. lboro.ac.uk Similarly, DFT has been used to confirm the assignments of NMR signals for novel tetrafluorinated 1,5-benzodiazepinones. researchgate.net These applications underscore the power of DFT to predict and validate the NMR spectra of molecules containing the tetrafluorinated benzene ring, a core component of this compound.
Table 1: Common DFT Methodologies for NMR Parameter Calculation
Parameter | Computational Method | Functional | Basis Set | Application | Source |
---|---|---|---|---|---|
13C Chemical Shifts | GIAO | B3LYP | 6-311++G(d,p) | Geometric Isomers of Fatty Acids | mdpi.com |
13C Chemical Shifts | GIAO | B3LYP | 6-311++G(d,p) | Tetrafluorinated 1,5-benzodiazepinones | researchgate.net |
This table is generated based on methodologies applied to related compounds, illustrating the standard computational approaches.
This compound is a precursor for synthesizing 3,4,5,6-tetrafluoro-N-R-phthalimides, which are monomers used in creating Polymers of Intrinsic Microporosity (PIMs). rsc.orgresearchgate.net Due to the challenge of experimentally determining the three-dimensional structures of these amorphous PIMs, computational chemistry simulations are widely employed to understand their molecular structures and probe their pore morphology. rsc.org
Molecular modeling allows researchers to construct amorphous periodic unit cells of the polymers. Algorithms such as the Polymatic simulated polymerization tool, followed by compression and decompression schemes, can generate realistic macromolecular packing models at a relatively low computational cost. rsc.org These models provide crucial insights into how the rigid and contorted polymer chains, stemming from the structure of the tetrafluorophthalimide monomer, pack in the solid state, leading to the formation of interconnected free volume cavities that define the material's microporosity. rsc.org
A significant advantage of computational modeling of PIMs derived from this compound is the ability to predict key morphological properties related to gas separation performance. rsc.org From the simulated polymer structures, it is possible to estimate the Brunauer–Emmett–Teller (BET) surface area, the fractional free volume (FFV), and the distribution of cavity sizes. rsc.org
These predicted values can be compared with experimental data obtained from nitrogen adsorption/desorption isotherms. rsc.org Studies on a series of PIMs synthesized from different 3,4,5,6-tetrafluoro-N-R-phthalimides have shown a good correlation between the computationally predicted surface areas and the experimental BET values. rsc.org For instance, PIM-SBI-IM4, which contains bulky isopropyl groups, showed the highest experimental and simulated surface area in its series, indicating that the computational models correctly captured the effect of the monomer's structure on the polymer's packing efficiency. rsc.org Furthermore, a linear regression function has been proposed as a tool to predict the surface area of new polymers in this class directly from their computational models, streamlining the design of new materials for gas separation membranes. rsc.orggla.ac.uk
Table 2: Comparison of Experimental and Computationally Predicted BET Surface Areas for PIMs
Polymer | Experimental BET Surface Area (m²/g) | Simulated BET Surface Area (m²/g) |
---|---|---|
PIM-SBI-IM2 | 434 | 496 |
PIM-SBI-IM3 | 492 | 536 |
PIM-SBI-IM4 | 661 | 638 |
Data sourced from a study on PIMs containing aryl-phthalimide moieties. rsc.org
Computational studies have been instrumental in explaining the unexpected stereochemical outcomes of reactions involving derivatives of this compound. sorbonne-universite.fr A notable example is the epoxidation of certain tetrahydropyridines using a bifunctional reagent (2) prepared by treating this compound (1) with hydrogen peroxide. sorbonne-universite.fr This reagent was designed to use a carboxylic acid group to form a hydrogen bond with the substrate's nitrogen atom, directing the epoxidation to a specific face of the molecule. sorbonne-universite.fr
Experimentally, the reaction resulted in a "contrasteric" delivery of the epoxide oxygen, meaning the oxidation occurred on the more sterically hindered face of the tetrahydropyridine. sorbonne-universite.fr DFT calculations were employed to uncover the origin of this remarkable diastereoselectivity. sorbonne-universite.fr The computations revealed that the reaction has a strong preference to proceed through a transition state stabilized by an O-H···N hydrogen bond. sorbonne-universite.fr This hydrogen-bonded pathway was calculated to be significantly lower in energy (by 7.1 kcal/mol) than the non-hydrogen-bonded pathway, even though it leads to the sterically more crowded product. sorbonne-universite.fr The tetrafluoroarene portion of the reagent acts as a rigid scaffold, enforcing this stereochemical control. sorbonne-universite.fr
To fully understand the diastereoselectivity, DFT was used to analyze the geometries of the various possible transition states (TS) and their associated energies. sorbonne-universite.fr Four key transition states were computed for the epoxidation reaction: two leading to the major product (one hydrogen-bonded, TS-3; one not, TS-4) and two leading to the minor product (one hydrogen-bonded, TS-5; one not, TS-6). sorbonne-universite.fr
The calculations of free energies of activation showed that the hydrogen-bonded transition state (TS-3) leading to the observed contrasteric product was the most favorable. sorbonne-universite.fr Analysis of the transition state geometries revealed that the non-hydrogen-bonded states (TS-4 and TS-6) were highly symmetrical and spiro-like. sorbonne-universite.fr In contrast, the favored hydrogen-bonded state (TS-3) was distorted away from a spiro geometry, with a highly asynchronous formation of the two C-O bonds. sorbonne-universite.fr
Furthermore, distortion-interaction analysis was performed by calculating the distortion energies (Edist‡) of the tetrahydropyridine fragment in each transition state. sorbonne-universite.fr This energy represents the energetic penalty required to deform the reactant from its ground-state geometry to the geometry it adopts in the transition state. sorbonne-universite.fr The analysis showed a high distortion energy for the hydrogen-bonded transition state leading to the minor product (TS-5), which helped explain its energetic unfavorability. sorbonne-universite.fr In this case, the tetrahydropyridine had to adopt a high-energy twist-boat conformation to accommodate the necessary hydrogen bond. sorbonne-universite.fr
Table 3: Calculated Energetic Preferences in Epoxidation Reaction
Comparison | Free Energy Preference | Description | Source |
---|---|---|---|
Hydrogen-bonded vs. Non-hydrogen-bonded TS (unsubstituted) | 3.8 kcal/mol | Favors the hydrogen-bonded transition state (TS-1). | sorbonne-universite.fr |
Contrasteric vs. Steric Epoxidation (with H-bonding) | 7.1 kcal/mol | Favors the contrasteric product via hydrogen-bonded TS (TS-3 vs TS-5). | sorbonne-universite.fr |
Energies are calculated using DFT (M06-2X/6-31+G(d) with SMD solvation model). sorbonne-universite.fr
Advanced Materials Science and Engineering Applications
Organomineral Structures
The integration of tetrafluorophthalic anhydride into inorganic matrices, particularly layered silicates, gives rise to advanced organomineral structures with unique properties. This section explores the modification of montmorillonite with this compound, the resulting structures formed within the clay's interlayer spaces, and the potential applications of these materials in polymer science.
Modification of Montmorillonite (MMT) with this compound
The modification of montmorillonite (MMT), a layered aluminosilicate clay, with this compound is achieved through an immobilization process. fluorine1.ru This procedure involves introducing the organofluorine compound to the clay, leading to the formation of organoclay structures. The initial clay composition is a critical factor, with studies utilizing MMT that is approximately 98% pure by weight. fluorine1.ru The immobilization of this compound on the MMT surface and within its layers occurs via multicenter proton-donor and proton-acceptor interactions between the anhydride and the functional groups of the aluminosilicate plates. fluorine1.ru This process, known as organophilization, alters the surface characteristics of the clay, making it more compatible with organic polymer systems. fluorine1.ru
Formation of organomineral structures in interlayer spaces
The immobilization of this compound directly influences the structure of the montmorillonite, leading to the formation of distinct organomineral structures. fluorine1.ru These structures are not confined to the external surface of the clay particles but also form within the interlayer spaces of the aluminosilicate. fluorine1.rufluorine1.ru This intercalation is confirmed by X-ray diffraction (XRD) analysis, which measures the distance between the layers of the MMT structure, known as the basal spacing (d-spacing).
Upon modification with this compound, the basal spacing of the MMT increases. This expansion indicates that the anhydride molecules have successfully penetrated the interlayer galleries. fluorine1.ru The interaction within these confined spaces is complex, involving the anhydride's functional groups and the aluminosilicate plates. fluorine1.ru The intensity of the XRD peak corresponding to this new, larger spacing is significant, confirming a substantial degree of modification within the interlayer structure. fluorine1.ru
Material | Basal Spacing (d₀₀₁) Change | Nature of Interaction |
---|---|---|
Initial Montmorillonite (MMT) | Baseline | N/A |
MMT + this compound | Increased d-spacing | Multicenter proton-donor and proton-acceptor interactions fluorine1.ru |
Potential for chemical transformations in polyamides, polyesters, and polyurethanes
The organomineral structures created by immobilizing this compound on montmorillonite are not merely passive fillers. The presence of reactive anhydride groups within the modified clay opens up significant potential for further chemical transformations. fluorine1.rufluorine1.ru These immobilized anhydride moieties can participate directly in the synthesis or processing stages of various polymer systems.
Specifically, the anhydride groups are capable of reacting with the functional groups present in polyamides, polyesters, and polyurethanes. fluorine1.rufluorine1.ru For instance, the anhydride can react with amine groups in polyamides or hydroxyl groups in polyesters and polyurethanes. This covalent bonding would integrate the organoclay directly into the polymer matrix, potentially leading to enhanced thermal stability, improved mechanical properties, and reduced flammability of the resulting composite material. fluorine1.ru The formation of these organophilic layers facilitates the penetration of polymer macromolecules into the clay's interlayer galleries, promoting the development of advanced nanocomposites. fluorine1.ru
Mechanistic and Theoretical Investigations
Reaction Mechanisms
Aminodefluorination mechanisms
The reaction of tetrafluorophthalic acid with anhydrous ammonia leads to the selective formation of 4-amino-3,5,6-trifluorophthalic acid in high yield. researchgate.net This aminodefluorination process is a nucleophilic aromatic substitution reaction. Mechanistic studies suggest that nucleophilic substitutions on polyfluorinated benzenes are facilitated by the strong electron-withdrawing nature of the fluorine atoms and the use of polar solvents. core.ac.uk The fluorine atom at the para position to an activating group is typically the most susceptible to substitution. core.ac.uk
Mechanisms of acid anhydride reactions with nucleophiles (e.g., amines, alcohols)
Tetrafluorophthalic anhydride readily reacts with nucleophiles such as amines and alcohols. The general mechanism for the reaction of an acid anhydride with a nucleophile involves a nucleophilic acyl substitution. libretexts.org
The reaction with an amine begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a carboxylate leaving group to form a protonated amide. A subsequent deprotonation step yields the final amide product. libretexts.org
Similarly, in the reaction with an alcohol, the alcohol molecule attacks a carbonyl carbon. libretexts.org This is typically carried out in the presence of a base like pyridine. libretexts.org The tetrahedral intermediate then collapses, eliminating a carboxylate, and after deprotonation, an ester is formed. libretexts.orglibretexts.org
A general mechanism for the reaction of this compound with amines is summarized below:
Step | Description |
1 | The amine nucleophile attacks one of the electrophilic carbonyl carbons of the this compound. |
2 | This leads to the formation of a transient tetrahedral intermediate. |
3 | The intermediate collapses, reforming the carbonyl double bond and breaking the C-O bond of the anhydride ring, with the carboxylate acting as a leaving group. |
4 | A proton transfer step results in the formation of the final phthalamic acid product. |
This table provides a generalized overview of the reaction mechanism.
The reaction of this compound with cyclohexylamine in refluxing glacial acetic acid, followed by treatment with acetic anhydride, yields N-cyclohexyltetrafluorophthalimide. tdx.cat
Hydrolysis mechanisms of nitriles and amides
The hydrolysis of nitriles, such as tetrafluorophthalonitrile, is a significant reaction. The presence of fluorine atoms enhances the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack by water. The hydrolysis of nitriles can proceed under acidic or basic conditions to yield carboxylic acids. researchgate.net
The hydrolysis of amides, such as those derived from tetrafluorophthalic acid, can also be catalyzed by acid or base. dalalinstitute.com In a "dry" hydrolysis method, primary and secondary amides react with this compound to produce carboxylic acids in good yields. researchgate.net The proposed first step of this reaction involves the formation of phthalimide and water. researchgate.net
The general mechanism for the base-catalyzed hydrolysis of an amide involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the amine leaving group and subsequent deprotonation of the resulting carboxylic acid. dalalinstitute.com
Decarboxylation pathways of fluorinated phthalamic acids
Fluorine-activated phthalamic acids, such as tetrafluorophthalamic acids, can undergo thermal decarboxylation to produce tetrafluorobenzamides. researchgate.netnih.gov This reaction is a key step in a tandem sequence involving ring-opening of a tetrafluorophthalimide followed by decarboxylation. nih.gov This decarboxylation has been utilized for the synthesis of specific tetrafluorobenzamides. nih.gov The process can be influenced by the reaction conditions; for instance, using DMSO at 153 °C with triethylamine was found to be effective. nih.gov The alkaline hydrolysis of N-substituted tetrafluorophthalimides can lead to intermediates that undergo decarboxylation upon high-temperature acid hydrolysis to yield fluorinated benzoic acids.
Precursor | Conditions | Product | Reference |
Tetrafluorophthalamic acids | Thermal | Tetrafluorobenzamides | researchgate.net |
N-methyltetrafluorophthalimide | 1. Aq. KOH; 2. H2SO4, 145–150°C | 3-Hydroxy-2,4,5-trifluorobenzoic acid |
This table summarizes key findings on the decarboxylation of fluorinated phthalamic acid derivatives.
Computational Modeling of Reaction Pathways
Density Functional Theory (DFT) has been a powerful tool for investigating the energetics and structures of intermediates and transition states in reactions involving this compound and its derivatives.
In the diastereoselective epoxidation of tetrahydropyridines using the peracid derived from this compound, DFT calculations have been crucial in mapping out the reaction pathway. sorbonne-universite.fr These studies analyzed several competing transition states (TS). The calculations revealed that hydrogen-bonded transition states are distorted from an ideal spiro geometry, exhibiting highly asynchronous formation of the two new C–O bonds. For instance, the favored hydrogen-bonded transition state (TS-3) was found to be 1.7 kcal/mol lower in energy than the lowest energy undirected transition state (TS-6), which accounts for the experimentally observed diastereoselectivity. sorbonne-universite.fr
The analysis of distortion energies of the reactants in the transition states provides further insight. For example, in an unfavorable transition state (TS-5), the tetrahydropyridine fragment is forced into a high-energy twist-boat-like conformation to accommodate the necessary hydrogen bonding, leading to destabilizing near-eclipsing interactions. sorbonne-universite.fr
DFT has also been applied to understand the ring-opening copolymerization (ROCOP) of this compound (FPA) with epoxides. rsc.orgrsc.org Calculations showed that the nucleophilic attack on the carbonyl group of the FPA-derived polymer is both thermodynamically and kinetically more favorable compared to its non-fluorinated analogue. The formation of the tetrahedral intermediate in the fluorinated case is an exergonic process, releasing 19.2 kJ/mol, whereas it is endergonic for the non-fluorinated phthalic anhydride (by 5.9 kJ/mol). rsc.orgrsc.org The energy barrier for this step is also significantly lower for the fluorinated system. rsc.orgrsc.org
Table 1: Calculated Energetics for Key Steps in this compound Reactions
Reaction / Process | Species | Computational Method | Calculated Parameter | Value | Reference |
Epoxidation | Hydrogen-bonded TS (TS-3) vs. Undirected TS (TS-6) | M06-2X/6-311++G(3df,2pd) | Relative Energy (ΔE) | -1.7 kcal/mol | sorbonne-universite.fr |
ROCOP | Tetrahedral Intermediate (FPA-derived) | DFT | Formation Energy | -19.2 kJ/mol | rsc.orgrsc.org |
ROCOP | Reaction Barrier to Intermediate (FPA-derived) | DFT | Activation Energy | 31.7 kJ/mol | rsc.orgrsc.org |
ROCOP | Tetrahedral Intermediate (PA-derived) | DFT | Formation Energy | +5.9 kJ/mol | rsc.orgrsc.org |
ROCOP | Reaction Barrier to Intermediate (PA-derived) | DFT | Activation Energy | 41.9 kJ/mol | rsc.orgrsc.org |
This table presents key energetic data from DFT calculations on reaction intermediates and transition states involving this compound (FPA) and its non-fluorinated analog (PA).
Computational modeling, particularly with DFT, has been essential in elucidating the origins of selectivity in chemical transformations involving this compound.
The contrasteric π-facial selectivity observed in the epoxidation of tetrahydropyridines is a prime example. DFT calculations confirmed that the directing effect of the OH···N hydrogen bond is sufficiently strong to overcome the steric congestion of the substituents on the substrate. sorbonne-universite.fr The energy difference between the favored hydrogen-bonded transition state and the most stable non-bonded transition state quantitatively explains the observed high diastereoselectivity. sorbonne-universite.fr The model shows that the rigid tetrafluoroaromatic linker is key to positioning the peracid functionality for this selective attack. sorbonne-universite.fr
Table 2: Computed Transition State Geometries in Epoxidation
Transition State | Key Feature | Geometry | Bond Formation | Reference |
TS-3 | Hydrogen-bonded, Favored | Distorted from spiro | Asynchronous | sorbonne-universite.fr |
TS-5 | Hydrogen-bonded, Disfavored | Twist-boat-like deformation | - | sorbonne-universite.fr |
TS-4, TS-6 | Undirected | Spiro, Symmetrical | - | sorbonne-universite.fr |
This table summarizes the geometric characteristics of different transition states calculated by DFT for the epoxidation reaction, highlighting the features that lead to selectivity.
Selectivity has also been computationally investigated in nucleophilic aromatic substitution reactions. For instance, the aminodefluorination of tetrafluorophthalic acid with anhydrous ammonia selectively yields 4-amino-3,5,6-trifluorophthalic acid. DFT calculations on the intermediate Meisenheimer complexes for substitution at different positions can rationalize this regioselectivity by comparing the relative energy differences between the possible intermediates.
Q & A
Q. What are the primary synthetic routes for preparing tetrafluorophthalic anhydride (TFPA), and what analytical methods validate its purity?
TFPA is commonly synthesized via fluorination of tetrachlorophthalic anhydride through sequential amidation, fluorination, and hydrolysis steps . Alternative routes involve direct condensation with amines (e.g., cyclohexylamine) in glacial acetic acid to form imide derivatives . Purity is validated using HPLC, ESI-MS, and H/C NMR spectroscopy, with careful monitoring of byproducts like decarboxylated derivatives during purification .
Q. How does TFPA’s electron-deficient structure influence its reactivity in organic synthesis?
The electron-withdrawing fluorine substituents on TFPA enhance its electrophilicity, making it highly reactive in nucleophilic acyl substitutions. This property is exploited in forming phthalimides (e.g., with barbituric acids) and peracid intermediates for epoxidation reactions. The increased acidity of its carboxylic acid derivatives also promotes hydrogen bonding, critical for stereoselective transformations .
Q. What are the standard protocols for characterizing TFPA-derived compounds?
Key methods include:
- Spectroscopy : H/C NMR to confirm substitution patterns and regioselectivity .
- Chromatography : HPLC for purity assessment and separation of side products (e.g., decarboxylated byproducts) .
- Mass spectrometry : ESI-MS to verify molecular weights of intermediates like biarsenical probes or fluorinated rhodamines .
Advanced Research Questions
Q. How can researchers mitigate undesired side reactions (e.g., decarboxylation) during TFPA-based syntheses?
Decarboxylation is a common issue during purification of TFPA-derived amides. Strategies include:
Q. Why does TFPA outperform other anhydrides (e.g., TFAA) in diastereoselective epoxidation?
TFPA’s peracid intermediate (generated with HO) exhibits strong hydrogen-bonding capability due to its fluorinated aromatic ring, which stabilizes transition states and enhances diastereoselectivity (>95:5 dr in THF). In contrast, TFAA lacks this structural feature, leading to poor selectivity .
Q. What computational tools aid in predicting the reactivity of TFPA in novel reactions?
Density functional theory (DFT) calculations model TFPA’s electronic structure and transition states, particularly in reactions involving fluorinated benzynes. These studies rationalize regioselectivity in photolytic decomposition pathways (e.g., CO/CO elimination) and guide experimental design .
Q. How does TFPA enable the synthesis of red-shifted fluorescent dyes for imaging applications?
TFPA’s electron-deficient aromatic system extends the conjugation of rhodamine dyes, shifting absorption/emission maxima to ~630/655 nm. This is achieved by substituting phthalic anhydride with TFPA in dye synthesis, enhancing applications in super-resolution microscopy .
Methodological Considerations
Q. What solvent systems optimize TFPA’s reactivity in catalytic applications?
- Epoxidation : THF or ethers enhance diastereoselectivity due to polarity and hydrogen-bonding effects .
- Polymer synthesis : Dichloromethane or DMSO facilitates imidization reactions for fluorinated microporous polymers .
Q. What are the stability and storage requirements for TFPA and its derivatives?
TFPA is hygroscopic and requires anhydrous storage (desiccated, under inert gas). Derivatives like biarsenical probes are light-sensitive and stored at –20°C in DMSO to prevent oxidation .
Addressing Data Contradictions
Q. Why do solvent choices (neon vs. argon) lead to divergent photolysis outcomes for TFPA?
Photolysis of TFPA in neon at 3 K yields perfluorinated benzynes via clean CO/CO elimination, while argon matrices at 10 K show no reaction. Neon’s lower polarizability stabilizes reactive intermediates, enabling characterization of transient species like 1,2-didehydrotetrafluorobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.